molecular formula C19H16N2 B12875634 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole CAS No. 37959-40-3

1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole

Cat. No.: B12875634
CAS No.: 37959-40-3
M. Wt: 272.3 g/mol
InChI Key: GNROKZDXOFDMGG-UHFFFAOYSA-N
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Description

1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Properties

CAS No.

37959-40-3

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

1-benzyl-6-phenylpyrrolo[1,2-a]imidazole

InChI

InChI=1S/C19H16N2/c1-3-7-16(8-4-1)14-20-11-12-21-15-18(13-19(20)21)17-9-5-2-6-10-17/h1-13,15H,14H2

InChI Key

GNROKZDXOFDMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN3C2=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of Imidazole Derivatives with α-Phenacyl Bromides

One of the well-documented methods involves the reaction of imidazole derivatives with α-phenacyl bromides in acetonitrile (MeCN), followed by heating in acetic anhydride to form pyrrolo[1,2-a]imidazolium salts. Subsequent reduction with sodium borohydride (NaBH4) in dimethylformamide (DMF) yields tetrahydro-pyrrolo[1,2-a]imidazoles, which can be further aromatized to the target compound.

Step Reagents/Conditions Outcome Reference
1 Imidazole + α-phenacyl bromide in MeCN Formation of pyrroloimidazolium bromides
2 Heating in Acetic Anhydride Cyclization to pyrroloimidazolium salts
3 NaBH4 reduction in DMF Tetrahydro-pyrroloimidazole derivatives

This method allows for the introduction of various aryl groups, including phenyl, at the 6-position by selecting appropriate α-phenacyl bromides.

Intramolecular Cyclization of 2-(2-Oxopyrrolidin-1-yl)-acetamide

Another approach uses 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives treated with phosphoryl halides (POBr3 or POCl3) to induce intramolecular cyclization, yielding 2-halosubstituted pyrrolo[1,2-a]imidazoles. Microwave-assisted modifications of this method have improved yields significantly (up to 82%).

Step Reagents/Conditions Outcome Reference
1 2-(2-Oxopyrrolidin-1-yl)-acetamide + POBr3/POCl3 Cyclization to 2-halosubstituted pyrroloimidazoles
2 Microwave irradiation Enhanced yield and reaction rate

This method is adaptable for introducing phenyl substituents by modifying the starting amide.

Cyclocondensation with Aminoethyl Acetals

Cyclocondensation of γ-lactams with aminoethyl diethyl acetal under acidic conditions leads to 6-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. The aryl group at the 6-position can be varied, including phenyl, by selecting appropriate γ-lactams.

Step Reagents/Conditions Outcome Reference
1 γ-Lactam + Meerwein's reagent (O-methylation) Formation of methylated intermediate
2 Amidination with aminoethyl diethyl acetal Formation of amidine intermediate
3 Acidic cyclization Formation of 6-aryl pyrroloimidazoles

One-Pot Three-Component Condensation

A one-pot synthesis involves the condensation of aryl 1,2-diketones, L-proline, and ammonium acetate (NH4OAc) to yield 2,3-disubstituted pyrrolo[1,2-a]imidazoles. This method is efficient and can be adapted for phenyl substitution at the 6-position.

Step Reagents/Conditions Outcome Reference
1 Aryl 1,2-diketone + L-proline + NH4OAc One-pot condensation
2 Microwave-assisted heating (optional) Enhanced yield and reaction rate

Heck-Type Carbopalladation and C–H Activation

Advanced synthetic routes include palladium-catalyzed Heck-type carbopalladation followed by C–H activation of N-heterocycles, leading to spiro-fused pyrroloimidazole derivatives. While more complex, this method allows for precise functionalization and can be adapted for benzyl and phenyl substituents.

Step Reagents/Conditions Outcome Reference
1 Palladium catalyst + aryl halide + N-heterocycle Carbopalladation and C–H activation
2 Cyclization to spiro-pyrroloimidazole Formation of complex fused systems

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Condensation with α-phenacyl bromides Imidazole, α-phenacyl bromide, MeCN, Ac2O, NaBH4 Room temp to reflux, reduction in DMF Moderate to high Versatile for aryl substitution
Intramolecular cyclization with POBr3/POCl3 2-(2-Oxopyrrolidin-1-yl)-acetamide, POBr3/POCl3 Microwave or conventional heating Up to 82% Efficient halogenated intermediates
Cyclocondensation with aminoethyl acetals γ-Lactams, Meerwein's reagent, aminoethyl diethyl acetal Acidic conditions Quantitative (for some analogs) Good for 6-aryl substitution
One-pot three-component condensation Aryl 1,2-diketones, L-proline, NH4OAc Microwave or reflux High Green and efficient synthesis
Heck-type carbopalladation Pd catalyst, aryl halides, N-heterocycles Reflux, Pd catalysis Variable Complex fused systems

Research Findings and Optimization

  • Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times in cyclization steps, particularly for halogenated intermediates.
  • Choice of solvent and temperature critically affects the selectivity and yield of the condensation reactions; acetonitrile and acetic anhydride are commonly used solvents for optimal results.
  • Reduction steps using sodium borohydride in DMF provide smooth conversion to tetrahydro derivatives, which can be further aromatized to the target compound.
  • Green chemistry approaches such as one-pot multicomponent reactions reduce waste and improve atom economy, making the synthesis more sustainable.
  • Catalyst selection in palladium-catalyzed methods influences regioselectivity and functional group tolerance, enabling the synthesis of complex derivatives.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrroloimidazole core undergoes electrophilic substitution at the α-position of the pyrrole ring due to its aromatic character. Key reactions include:

  • Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride yields nitro derivatives at the 3-position of the pyrrole ring .

  • Halogenation : Chlorination or bromination using Cl₂ or Br₂ in dichloromethane introduces halogens at the 5-position .

Example Reaction Conditions:

ReagentPositionProduct YieldReference
HNO₃/Ac₂O (0°C)C-368%
Br₂/CH₂Cl₂ (rt)C-572%

Nucleophilic Substitution at the Benzyl Group

The benzyl substituent participates in nucleophilic displacement reactions under acidic or basic conditions:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ replaces the benzyl group with alkyl chains .

  • Amination : Reaction with primary amines (e.g., NH₂CH₂Ph) generates secondary amine derivatives .

Optimized Conditions for Amination:

ParameterValueImpact on Yield
CatalystCu(OTf)₂ (10 mol%)↑ 60% → 72%
SolventTolueneOptimal
Temperature70°CMax efficiency
Data aggregated from .

Cross-Coupling Reactions

The phenyl group at the 6-position engages in transition-metal-catalyzed coupling:

  • Suzuki-Miyaura : Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces diverse aryl groups .

  • Heck Reaction : Alkenes are incorporated using Pd(OAc)₂, forming styryl derivatives.

Suzuki Coupling Example:

Boronic AcidProductYield
4-MeOC₆H₄B(OH)₂6-(4-Methoxyphenyl) analog85%
Adapted from .

Oxidation and Reduction

  • Oxidation : MnO₂ oxidizes the pyrroloimidazole core to form N-oxide derivatives, enhancing solubility .

  • Reduction : H₂/Pd-C reduces the imidazole ring, yielding partially saturated analogs.

Oxidation Outcomes:

Oxidizing AgentProductApplication
MnO₂N-Oxide derivativeImproved bioavailability
Cited from .

Cycloaddition and Ring-Opening

The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused tricyclic structures. Ring-opening reactions with strong bases (e.g., NaOH) yield imidazole-thiol intermediates .

Mechanistic Pathway for Cycloaddition:

  • Generation of nitrile oxide electrophile.

  • Attack at the pyrrole β-carbon, forming a bicyclic intermediate.

  • Rearrangement to a tricyclic product .

Biological Activity Modulation via Derivatization

Quaternary ammonium salts synthesized by alkylation exhibit enhanced antimicrobial properties. For example:

DerivativeMIC against S. aureusHemolytic Activity
3-(4-Cl-phenyl)2 μg/mLHigh
3-(4-OMe-phenyl)16 μg/mLLow
Data from .

Scientific Research Applications

Antibacterial and Antifungal Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole exhibit significant antibacterial and antifungal properties. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized and tested for their activity against various bacterial strains including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 2 to 32 μg/mL, with some compounds showing particularly potent activity at MICs as low as 2–4 μg/mL .

Table 1: Antibacterial Activity of Pyrrolo[1,2-a]imidazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
6bS. aureus4
6cS. aureus4
10bS. aureus32

These findings indicate that structural modifications in the phenyl moiety significantly influence the antibacterial efficacy of the compounds.

Anticancer Properties

The anticancer potential of imidazole derivatives has been extensively researched. In silico studies have identified certain imidazo[4,5-b]pyrrolo[3,4-d]pyridines as promising candidates against cancer-related target proteins. These compounds demonstrated significant activity against various cancer cell lines, suggesting that modifications to the pyrrolo[1,2-a]imidazole scaffold can enhance their therapeutic efficacy .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of several benzimidazole derivatives, compounds were tested against multiple cancer cell lines including leukemia and melanoma. These compounds showed effective inhibition at concentrations around 105M10^{-5}M, indicating their potential as anticancer agents .

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, pyrrolo[1,2-a]imidazole derivatives have been explored for additional therapeutic applications:

  • Antiviral Properties : Some derivatives have shown promising antiviral effects against human cytomegalovirus and varicella-zoster virus strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may also possess anti-inflammatory properties.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntibacterialEffective against S. aureus
AntifungalActive against various fungal strains
AnticancerInhibitory effects on multiple cancer cell lines
AntiviralActivity against cytomegalovirus
Anti-inflammatoryPotential effects needing further study

Mechanism of Action

The mechanism of action of 1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study. Further research into its properties and applications will likely uncover even more uses for this versatile compound.

Biological Activity

1-Benzyl-6-phenyl-1H-pyrrolo[1,2-a]imidazole is a compound of significant interest due to its diverse biological activities. This article examines its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, often utilizing the Mannich reaction or other condensation methods. The compound features a pyrrolo-imidazole core, which is known for its pharmacological versatility. Its structure can be modified through various substitutions on the benzyl and phenyl groups, affecting its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolo[1,2-a]imidazoles exhibit potent antimicrobial properties. A study showed that compounds related to this compound displayed minimum inhibitory concentrations (MICs) against various pathogens:

CompoundPathogenMIC (µg/mL)Notes
6bStaphylococcus aureus4High activity with low toxicity in vivo
6cEscherichia coli8Broad-spectrum activity; cytotoxicity noted
10cKlebsiella pneumoniae8Effective against multidrug-resistant strains
13Acinetobacter baumannii8Notable for hemolytic activity against red blood cells

The presence of halogen substituents on the phenyl moiety significantly enhances antibacterial efficacy. For instance, compounds with chlorine atoms in specific positions demonstrated MIC values as low as 2 µg/mL against Staphylococcus aureus .

Cytotoxicity and Hemolytic Activity

While exhibiting strong antibacterial effects, certain derivatives also showed cytotoxicity towards mammalian cells. For example, compound 6c had a high hemolytic activity against human red blood cells, indicating that its antimicrobial effects might be partly due to cytotoxic mechanisms rather than selective antibacterial action .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrrolo[1,2-a]imidazoles:

  • Antifungal Activity : In addition to antibacterial properties, certain derivatives have shown antifungal activity against pathogens like Cryptococcus neoformans. The structure-activity relationship (SAR) studies indicate that modifications can enhance antifungal potency while maintaining low toxicity profiles .
  • Anticancer Potential : Some derivatives have been evaluated for anticancer activity. For instance, imidazole derivatives have been reported to inhibit tubulin polymerization and exhibit cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-benzyl-6-phenyl-1H-pyrrolo[1,2-a]imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrrolo[1,2-a]imidazoles typically involves cyclocondensation or multicomponent reactions. For example, cyclization of substituted imidazoles with benzyl halides under reflux in aprotic solvents (e.g., DMF) can yield the target compound. Reaction temperature (80–120°C) and catalyst choice (e.g., K₂CO₃ or Pd-based catalysts) critically affect regioselectivity and purity . Evidence from analogous compounds (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) highlights the role of alkylation and ring puckering in stabilizing intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying substituent positions and ring saturation. For example, deshielded protons adjacent to the benzyl group appear at δ 7.2–7.8 ppm, while pyrrolo-imidazole ring protons resonate at δ 5.5–6.5 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used to resolve crystal structures. In a related compound (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole), bond lengths (C–N: 1.33–1.38 Å) and torsion angles confirmed ring planarity and hydrogen-bonding networks .

Q. What preliminary pharmacological screening methods are suitable for evaluating bioactivity (e.g., antimicrobial or kinase inhibition)?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs. Derivatives of pyrroloimidazoles showed MICs of 8–32 µg/mL in similar studies .
  • Kinase inhibition : Fluorescence-based ATPase assays (e.g., EGFR inhibition) using recombinant enzymes. For example, 2-phenyl-1H-benzo[d]imidazole derivatives exhibited IC₅₀ values of 0.5–2.0 µM .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) optimize the design of pyrroloimidazole derivatives for target specificity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents on the phenyl ring lower LUMO energy, enhancing electrophilic interactions .
  • Molecular docking (AutoDock/Vina) : Dock derivatives into EGFR (PDB: 1M17) to assess binding affinity. Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 correlate with inhibitory activity .

Q. How can contradictory structural data (e.g., NMR vs. crystallography) be resolved for this compound?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility (e.g., ring puckering) that may explain discrepancies between solution and solid-state structures .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H⋯π) in crystal structures to validate steric effects observed in NMR .

Q. What strategies improve synthetic scalability while minimizing hazardous byproducts?

  • Methodological Answer :

  • Flow chemistry : Continuous-flow reactors reduce reaction time and improve safety for exothermic steps (e.g., benzylation).
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability. For example, a 15% increase in yield was reported for analogous imidazoles using CPME .

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